Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(3-hydroxybicyclo[111]pentan-1-yl)propanoate is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acrylate and 3-hydroxybicyclo[1.1.1]pentane.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Formation of ethyl 2-amino-3-(3-oxobicyclo[1.1.1]pentan-1-yl)propanoate.
Reduction: Formation of this compound.
Substitution: Formation of 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoic acid.
Scientific Research Applications
Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, cellular signaling, or metabolic processes.
Comparison with Similar Compounds
Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate can be compared with similar compounds such as:
Ethyl 2-amino-3-(3-oxobicyclo[1.1.1]pentan-1-yl)propanoate: Differing by the oxidation state of the bicyclic ring.
Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)butanoate: Differing by the length of the carbon chain.
The uniqueness of ethyl 2-amino-3-(3-hydroxybicyclo[11
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-8(12)7(11)3-9-4-10(13,5-9)6-9/h7,13H,2-6,11H2,1H3 |
InChI Key |
GMCHCHIZXQCJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC12CC(C1)(C2)O)N |
Origin of Product |
United States |
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